

Technical Guide: (DHQ)2Pyr - A Chiral Ligand for Asymmetric Synthesis

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Compound of Interest

Compound Name: (DHQ)2Pyr

Cat. No.: B1147373

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Disclaimer: The following is a technical guide on the chemical properties and applications of (DHQ)2Pyr. Initial searches for the discovery and development of (DHQ)2Pyr as a therapeutic agent did not yield any results. The available scientific literature exclusively describes (DHQ)2Pyr as a chiral ligand utilized in asymmetric chemical synthesis, not as a drug candidate. Therefore, this document focuses on its established role in chemistry.

(DHQ)2Pyr, or Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a bis-Cinchona alkaloid ligand pivotal in the field of enantioselective synthesis.^[1] It is primarily employed as a catalyst to control the stereochemical outcome of chemical reactions, enabling the synthesis of specific enantiomers of a chiral molecule.

Core Data

Chemical and Physical Properties of (DHQ)2Pyr

Property	Value	References
CAS Number	149820-65-5	[1][2]
Molecular Formula	C ₅₆ H ₆₀ N ₆ O ₄	[1][2]
Molecular Weight	881.11 g/mol	[1][2]
Appearance	Solid	
Melting Point	245-248 °C	
Optical Activity	[α] _D ²⁰ +455°, c = 1.2 in methanol	
Purity	≥97%	[1]

Experimental Protocols

While specific protocols for **(DHQ)2Pyr** are proprietary to individual research labs and manufacturers, a general procedure for its application in a Sharpless Asymmetric Dihydroxylation, a reaction where similar cinchona alkaloid ligands are used, is provided below. This protocol is illustrative and may require optimization for specific substrates.

General Protocol for Asymmetric Dihydroxylation using a (DHQ)2-Ligand

Materials:

- **(DHQ)2Pyr** ligand
- Osmium tetroxide (OsO₄)
- N-methylmorpholine N-oxide (NMO) as the co-oxidant
- Alkene substrate
- tert-Butanol
- Water

- Sodium sulfite
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate

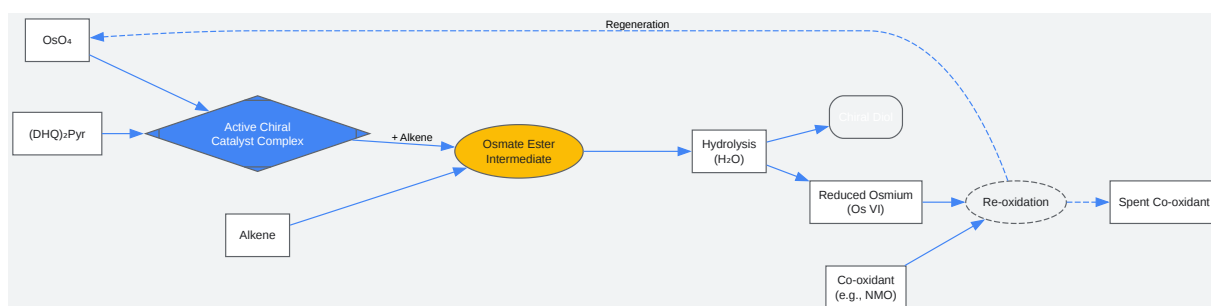
Procedure:

- In a round-bottom flask, a solution of the alkene substrate in a tert-butanol and water mixture (1:1) is prepared.
- The **(DHQ)2Pyr** ligand and NMO are added to the solution.
- The mixture is cooled to 0°C.
- A catalytic amount of OsO₄ is added.
- The reaction is stirred at 0°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction is quenched by the addition of sodium sulfite.
- The mixture is warmed to room temperature and stirred for 30 minutes.
- The product is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude diol.
- The product is then purified by column chromatography.

Visualizations

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The following diagram illustrates the generally accepted mechanism for the Sharpless Asymmetric Dihydroxylation, the class of reactions where **(DHQ)2Pyr** and its analogs are employed.

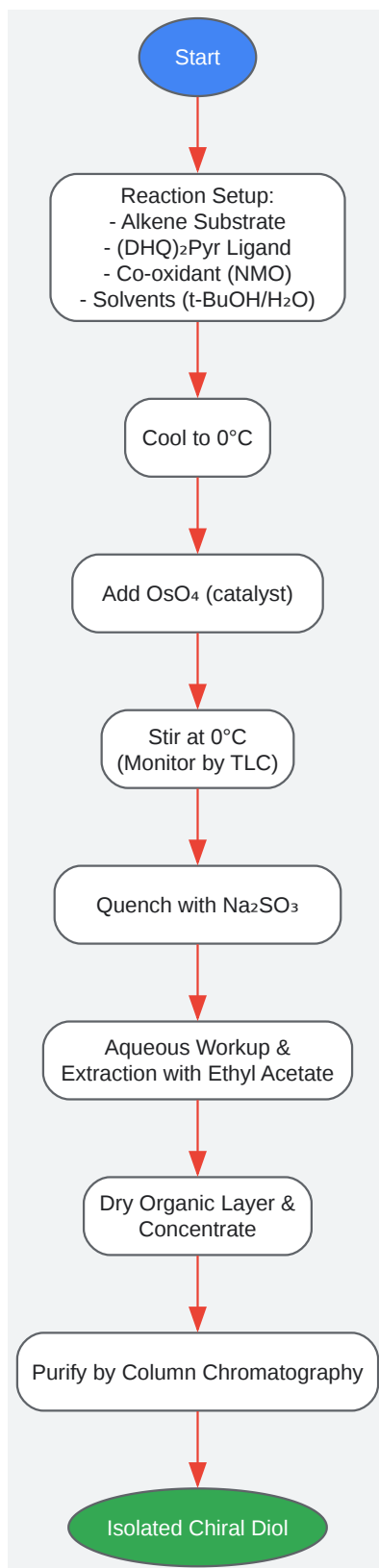


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Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Workflow for Asymmetric Dihydroxylation

The following diagram outlines the key steps in a typical experimental workflow for performing an asymmetric dihydroxylation reaction using a chiral ligand like **(DHQ)2Pyr**.



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